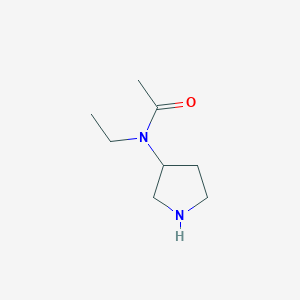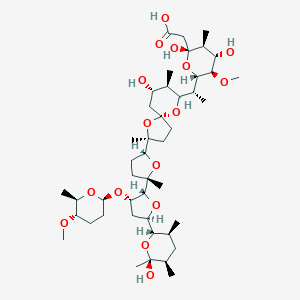
1-terc-butil 4-etil 3-oxopiperidina-1,4-dicarboxilato
Descripción general
Descripción
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate is an organic compound with the molecular formula C₁₃H₂₁NO₅. It is commonly used in organic synthesis as a protecting group for amine functionalities, allowing for specific chemical transformations without interfering with the reactivity of the amine group .
Aplicaciones Científicas De Investigación
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a protecting group in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals
Mecanismo De Acción
Target of Action
It is often used as a reactant in the synthesis of heteroaryl n-sulfonamides .
Mode of Action
The compound is known to act as a protecting group for amine functional groups in organic synthesis . It shields the reactivity of the amine group, allowing other chemical transformations to occur without interference .
Result of Action
The molecular and cellular effects of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate’s action largely depend on the specific context of its use. As a protecting group, it allows for the selective modification of molecules in organic synthesis .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactants can influence the efficacy and stability of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate. For instance, it should be stored in a refrigerator and kept away from oxidizing agents and strong acids .
Análisis Bioquímico
Biochemical Properties
It is known to be used in the synthesis of heteroaryl N-sulfonamides, which demonstrate cell-death . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in cell death pathways.
Cellular Effects
Given its role in the synthesis of heteroaryl N-sulfonamides, it may influence cell function by participating in the synthesis of these compounds, which are known to induce cell death .
Molecular Mechanism
It is likely involved in the synthesis of heteroaryl N-sulfonamides, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that it interacts with enzymes or cofactors in the synthesis of heteroaryl N-sulfonamides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate can be synthesized through a multi-step process:
Reaction of piperidine with chloroacetic acid ethyl ester: This step produces 3-oxopiperidine.
Reaction of 3-oxopiperidine with tetrabutylammonium trifluoroacetate: This step yields the corresponding N-BOC protected amide.
Reaction of N-BOC protected amide with dimethyl oxalate: This final step results in the formation of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same multi-step process described above, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the highest quality product.
Análisis De Reacciones Químicas
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate can be compared with other similar compounds, such as:
- 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
- 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
- 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate lies in its specific protecting group properties and its ability to undergo selective chemical transformations .
Propiedades
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 3-oxopiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)9-6-7-14(8-10(9)15)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTXJAXKORIYNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578886 | |
| Record name | 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71233-25-5 | |
| Record name | 1-(1,1-Dimethylethyl) 4-ethyl 3-oxo-1,4-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71233-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)





![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)







